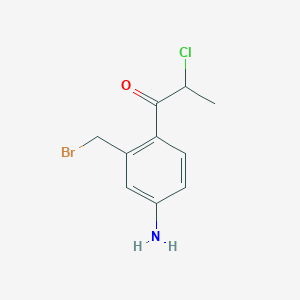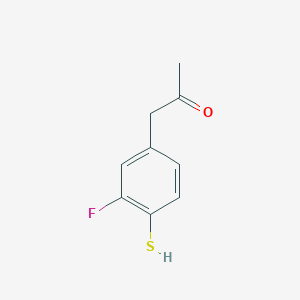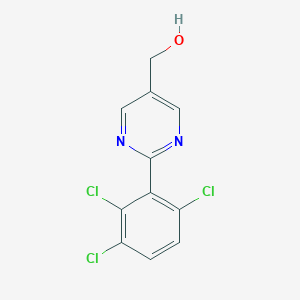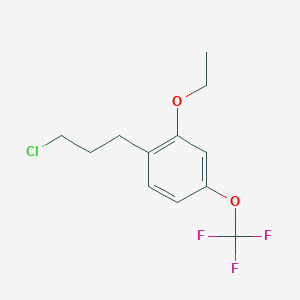
1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes bromine, difluoromethyl, and mercapto groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the bromination of a precursor compound followed by the introduction of difluoromethyl and mercapto groups under controlled conditions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product.
Chemical Reactions Analysis
1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a different compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and mercapto groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoromethyl group can enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one include:
1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one: This compound has a difluoromethoxy group instead of a mercapto group.
1-Bromo-2-methylpropane: A simpler compound with a bromine atom attached to a methyl group.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group and a hydroxyl group. The uniqueness of this compound lies in its combination of bromine, difluoromethyl, and mercapto groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H9BrF2OS |
|---|---|
Molecular Weight |
295.15 g/mol |
IUPAC Name |
1-bromo-1-[3-(difluoromethyl)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrF2OS/c1-5(14)9(11)6-2-7(10(12)13)4-8(15)3-6/h2-4,9-10,15H,1H3 |
InChI Key |
HFWXHFDJDNELJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)S)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B14050706.png)













